Cas no 730958-61-9 (2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid)

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- 2-(2-furylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- AC1MJQNN
- AC1Q74DG
- CTK7I7531
- Enamine_005506
- Oprea1_724112
- 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- MLS001201436
- 2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- EN300-05108
- MFCD00696682
- SR-01000323435-1
- 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
- 1007979-03-4
- 2-(furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, AldrichCPR
- SR-01000323435
- HMS1409K06
- SMR000513240
- CS-0219851
- SB61671
- 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylicacid
- CHEMBL1493217
- 730958-61-9
- HMS2823E22
- AKOS017269002
- Z56910437
- DTXSID10389176
- AKOS000301556
- G24252
-
- インチ: InChI=1S/C15H13NO4/c17-14(13-6-3-7-20-13)16-9-11-5-2-1-4-10(11)8-12(16)15(18)19/h1-7,12H,8-9H2,(H,18,19)
- InChIKey: AYMBVSQNDBSFNW-UHFFFAOYSA-N
- ほほえんだ: C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O
計算された属性
- せいみつぶんしりょう: 271.08445790g/mol
- どういたいしつりょう: 271.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 70.8Ų
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM260130-5g |
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
730958-61-9 | 97% | 5g |
$825 | 2021-08-18 | |
Chemenu | CM260130-5g |
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
730958-61-9 | 97% | 5g |
$*** | 2023-05-29 |
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acidに関する追加情報
Introduction to 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS No. 730958-61-9)
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, identified by its CAS number 730958-61-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The presence of a furan moiety and a carboxylic acid group in its structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of biologically active molecules.
The 1,2,3,4-tetrahydro-isoquinoline core is a well-documented pharmacophore in drug discovery, with numerous derivatives exhibiting diverse pharmacological effects. These effects range from analgesic and anti-inflammatory properties to more specialized applications such as neuroprotective and anticancer agents. The incorporation of a furan-2-carbonyl group into the tetrahydroisoquinoline framework introduces additional functionality that can modulate the compound's biological activity. This modification has been explored in recent studies as a means to enhance binding affinity and selectivity towards specific biological targets.
In recent years, there has been a surge in research focused on developing novel tetrahydroisoquinoline derivatives with improved pharmacokinetic profiles and reduced side effects. The carboxylic acid group in 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid provides a versatile handle for further chemical modifications, such as esterification or amidation, which can tailor the compound's solubility, stability, and bioavailability. These modifications are crucial for optimizing drug-like properties and ensuring efficacy in preclinical and clinical settings.
One of the most compelling aspects of this compound is its potential role in the development of next-generation therapeutics. Researchers have leveraged computational modeling and high-throughput screening techniques to identify promising derivatives of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid that exhibit enhanced activity against disease-causing targets. For instance, studies have demonstrated that certain derivatives of this compound can inhibit the activity of kinases and other enzymes involved in cancer progression. Additionally, preclinical trials have shown that these derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the furan ring into the tetrahydroisoquinoline backbone typically involves condensation reactions followed by cyclization steps. The subsequent installation of the carboxylic acid group often relies on oxidation or hydrolysis techniques. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to improve yield and enantioselectivity. These advancements in synthetic chemistry have made it possible to produce complex derivatives with greater efficiency and scalability.
The biological evaluation of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has revealed intriguing insights into its mechanism of action. Initial studies suggest that the compound interacts with various intracellular signaling pathways by modulating the activity of key enzymes and receptors. For example, derivatives of this compound have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain mediation. Furthermore, some derivatives exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which play a critical role in neurotransmitter metabolism.
The structural features of 1,2,3,4-tetrahydro-isoquinoline contribute to its ability to interact with biological targets through hydrophobic interactions and hydrogen bonding networks. The furan ring further enhances these interactions by providing additional polar functional groups that can engage with complementary sites on proteins or nucleic acids. This dual functionality has been exploited to design molecules with high affinity for specific biological targets. For instance, researchers have developed analogs of this compound that bind tightly to ATP-binding sites on kinases or to allosteric pockets on other enzymes involved in disease pathways.
Recent advances in biocatalysis have also opened new avenues for the study of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives. Enzymatic approaches have been used to introduce specific functional groups or to modify existing ones with high precision. These techniques have enabled the synthesis of complex analogs that would be difficult or impossible to achieve through traditional synthetic methods alone. Additionally, biocatalytic processes offer the advantage of being environmentally friendly and sustainable compared to conventional chemical synthesis.
The potential therapeutic applications of furan-containing tetrahydroisoquinolines are vast and span multiple disease areas. In oncology research alone, 1-(Furan)tetrahydroisoquinolines are being explored as inhibitors of tumor growth and metastasis due to their ability to disrupt key signaling pathways involved in cancer progression. Similarly, 1-(furan)tetrahydropapaverine analogs show promise as treatments for neurodegenerative diseases by protecting neurons from oxidative stress and inflammation.
The development pipeline for drugs based on this class continues to expand with increasing numbers entering clinical trials each year after initial discovery phases demonstrate efficacy against target diseases like cancer or neurodegenerative disorders where they show potential advantages over existing treatments regarding efficacy/side effect profiles/bioavailability etc..
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